2-(4-Methylpiperidin-1-yl)ethanol
Overview
Description
2-(4-Methylpiperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H17NO It is a derivative of piperidine, featuring an ethanol group attached to the nitrogen atom of the piperidine ring
Synthetic Routes and Reaction Conditions:
Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of 4-methylpiperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an ethanol group in the presence of a strong base.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ethanol group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including solvents and intermediates for other industrial processes.
Mechanism of Action
The mechanism by which 2-(4-Methylpiperidin-1-yl)ethanol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)aniline: This compound differs by having an aniline group instead of an ethanol group.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound has a different alkyl group attached to the piperazine ring.
Uniqueness: 2-(4-Methylpiperidin-1-yl)ethanol is unique due to its specific structural features, which influence its reactivity and potential applications. Its ethanol group provides distinct chemical properties compared to similar compounds.
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Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJRQPMTHONRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505146 | |
Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-23-4 | |
Record name | 4-Methyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39123-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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